molecular formula C9H10N2 B15372633 4-Amino-2-ethylbenzonitrile

4-Amino-2-ethylbenzonitrile

Cat. No.: B15372633
M. Wt: 146.19 g/mol
InChI Key: PAQWOXMVQCEOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-ethylbenzonitrile is a benzonitrile derivative featuring a nitrile group at position 1, an ethyl group at position 2, and an amino group at position 4 on the benzene ring. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.20 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and nitrile functionalities, which enable further derivatization.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-amino-2-ethylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,11H2,1H3

InChI Key

PAQWOXMVQCEOKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-ethyl, 4-amino, 1-CN C₉H₁₀N₂ 146.20 High lipophilicity; pharmaceutical intermediate -
4-Amino-3-methylbenzonitrile 3-methyl, 4-amino, 1-CN C₈H₈N₂ 132.16 Compact structure; laboratory reagent
4-(Ethylaminomethyl)benzonitrile 4-(CH₂NHCH₂CH₃), 1-CN C₉H₁₀N₂ 146.19 Branched substituent; >97% purity in synthesis
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile 2-substituted complex aryl group C₁₅H₁₃ClN₂ 256.73 Specialty chemical; limited commercial data

Key Observations :

  • Substituent Position: The ethyl group at position 2 in this compound introduces steric hindrance and electron-donating effects, altering reactivity compared to 4-Amino-3-methylbenzonitrile, where the methyl group at position 3 creates closer proximity to the amino group .
  • Lipophilicity : The ethyl chain increases lipophilicity (logP ~2.5 estimated) compared to methyl-substituted analogs, enhancing solubility in organic solvents .
  • Synthetic Utility: 4-(Ethylaminomethyl)benzonitrile () demonstrates high synthetic yields (>97% purity), suggesting that ethyl-containing benzonitriles are tractable intermediates in multi-step syntheses .

Physicochemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility (mg/mL) logP (Predicted)
This compound 120–125* 10–15 (DMSO) 2.5
4-Amino-3-methylbenzonitrile 95–100 20–25 (DMSO) 1.8
4-(Ethylaminomethyl)benzonitrile 80–85 50–60 (Ethanol) 1.2

*Estimated based on structural analogs.

Key Findings :

  • The ethyl group in this compound reduces solubility in polar solvents like DMSO compared to methyl-substituted analogs due to increased hydrophobicity .
  • Lower predicted logP values for 4-(Ethylaminomethyl)benzonitrile suggest its branched substituent disrupts molecular packing, lowering melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.